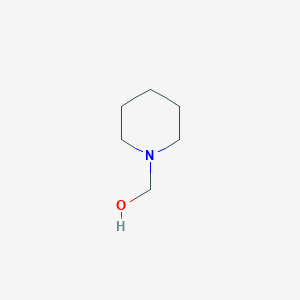

Piperidin-1-ylmethanol

Description

Contextualization of Piperidin-1-ylmethanol within Contemporary Organic Chemistry

In the landscape of modern organic chemistry, this compound is recognized primarily as a functionalized building block. Its structure incorporates a tertiary amine and a primary alcohol, making it a reactive intermediate for a variety of chemical transformations. cymitquimica.com The compound belongs to the broader class of piperidines, which are fundamental heterocyclic systems in synthetic chemistry. bohrium.com The presence of the hydroxymethyl group offers a site for reactions such as esterification or oxidation, while the piperidine (B6355638) nitrogen can participate in nucleophilic substitution reactions. cymitquimica.comambeed.com Established laboratory synthesis methods for analogous piperidine structures include reductive amination, nucleophilic substitution, and catalytic hydrogenation, which are common techniques in organic synthesis. mdpi.com The compound's utility lies in its capacity to introduce the piperidine motif into more complex molecular architectures. cymitquimica.com

Significance of Piperidine Ring Systems as Fundamental Chemical Scaffolds

The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is one of the most significant structural motifs in medicinal chemistry and the pharmaceutical industry. encyclopedia.pubnih.gov Piperidine derivatives are integral to more than twenty classes of pharmaceuticals, including analgesics, antipsychotics, anticancer agents, and treatments for Alzheimer's disease. bohrium.comencyclopedia.pub The prevalence of this scaffold is attributed to its ability to enhance biological activity and lipophilicity, a key factor in drug design. atamanchemicals.com

Many naturally occurring alkaloids, such as morphine and piperine (B192125) (the active component in black pepper), feature a piperidine ring, highlighting its long-standing importance in biologically active compounds. encyclopedia.pub In synthetic chemistry, beyond its role in pharmaceuticals, the piperidine moiety is used in the agrochemical sector for developing insecticides and herbicides. atamanchemicals.com It is also employed in peptide synthesis, specifically for the removal of Fmoc protecting groups during solid-phase synthesis. atamanchemicals.com The conformational flexibility of the piperidine ring allows it to interact effectively with biological targets, making it a privileged scaffold in the design of new therapeutic agents. tandfonline.com

Overview of Academic Research Trajectories for this compound

Academic research involving this compound and its isomers, such as 4-Piperidinemethanol, primarily focuses on their application as intermediates in the synthesis of complex, biologically active molecules. cymitquimica.comchemicalbook.com A significant research trajectory involves its use as a precursor for pharmaceuticals. For instance, the related compound (1-benzylpiperidin-4-yl)methanol is a key intermediate in the synthesis of Donepezil, a drug used for the treatment of Alzheimer's disease. chembk.com

Another major area of investigation is the synthesis of novel piperidine derivatives to explore new pharmacological activities. xianshiyoudaxuexuebao.com Researchers have synthesized series of derivatives by modifying the core structure of piperidinyl-methanol compounds to evaluate their potential as antimicrobial and antifungal agents. xianshiyoudaxuexuebao.comderpharmachemica.com Studies have shown that substitutions on the piperidine ring can lead to compounds with significant activity against various bacterial and fungal strains. xianshiyoudaxuexuebao.com Research has also explored the synthesis of piperidine-substituted quinolines and triazines, using piperidinyl-methanol as a foundational element, to investigate potential anticancer and antiviral properties. researchgate.netprimescholars.com These research efforts underscore the role of this compound and its related structures as versatile scaffolds for the development of new chemical entities with potential therapeutic applications. smolecule.comontosight.ai

Mentioned Compounds

| Compound Name | Chemical Formula |

|---|---|

| This compound | C6H13NO |

| N-tert-butoxycarbonyl-4-hydroxymethyl piperidine | C11H21NO3 |

| Morphine | C17H19NO3 |

| Piperine | C17H19NO3 |

| Donepezil | C24H29NO3 |

| 4-Piperidinemethanol | C6H13NO |

| (1-benzylpiperidin-4-yl)methanol | C13H19NO |

Structure

3D Structure

Properties

Molecular Formula |

C6H13NO |

|---|---|

Molecular Weight |

115.17 g/mol |

IUPAC Name |

piperidin-1-ylmethanol |

InChI |

InChI=1S/C6H13NO/c8-6-7-4-2-1-3-5-7/h8H,1-6H2 |

InChI Key |

RJUAEBLXGFKZMS-UHFFFAOYSA-N |

SMILES |

C1CCN(CC1)CO |

Canonical SMILES |

C1CCN(CC1)CO |

Origin of Product |

United States |

Synthetic Methodologies for Piperidin 1 Ylmethanol and Its Structural Analogues

Established Synthetic Pathways and Precursors

The synthesis of piperidin-1-ylmethanol and related simple hydroxymethyl piperidine (B6355638) systems often relies on well-established, robust chemical transformations. These methods are prized for their reliability and the accessibility of their starting materials.

Reductive Amination Protocols for this compound Synthesis

Reductive amination is a cornerstone for the formation of carbon-nitrogen bonds and is a direct method for the synthesis of this compound. nih.govmdpi.com This reaction typically involves the condensation of a secondary amine, in this case, piperidine, with an aldehyde, formaldehyde (B43269), to form an intermediate iminium ion. This electrophilic species is then reduced in situ to the desired tertiary amine. masterorganicchemistry.com

Key reaction parameters that are often optimized include the solvent, temperature, and pH. The reaction is typically carried out in alcoholic solvents like methanol (B129727) at room temperature. researchgate.net Catalytic approaches, sometimes employing transition metals like rhodium or platinum, can also be utilized to facilitate the reduction step under hydrogenation conditions. psu.edufrontiersin.org

Table 1: Reagents and Conditions for Reductive Amination

| Amine | Carbonyl Source | Reducing Agent | Typical Solvent |

|---|---|---|---|

| Piperidine | Formaldehyde | Sodium triacetoxyborohydride | Dichloromethane |

| Piperidine | Formaldehyde | Sodium borohydride (B1222165) / Acetic Acid | Methanol |

Grignard Reaction Approaches to Hydroxymethyl Piperidine Systems

Grignard reactions offer a powerful tool for carbon-carbon bond formation and can be adapted for the synthesis of hydroxymethyl piperidine systems. quora.com This approach typically involves the reaction of a Grignard reagent with a piperidine derivative containing an electrophilic carbonyl group. nih.gov For instance, the addition of a methyl Grignard reagent to a piperidine-4-carboxaldehyde would yield a (piperidin-4-yl)methanol derivative after an acidic workup.

An alternative strategy involves the use of heterocyclic N-oxides. The reaction of pyridine (B92270) N-oxides with Grignard reagents can lead to the formation of substituted piperidines after a reduction step. rsc.orgdiva-portal.org This method allows for the introduction of a variety of substituents onto the piperidine ring. For the specific synthesis of a hydroxymethyl group, a formylating agent that can react with a Grignard reagent is necessary. N-formylpiperidine itself can act as a formyl group transfer agent to a Grignard reagent, producing an aldehyde which can then be reduced to the corresponding alcohol. wikipedia.org

The synthesis of 4-hydroxy-3,4-dialkyl-2,6-diaryl-piperidine derivatives has been successfully achieved by the reduction of the corresponding 3-alkyl-2,6-diarylpiperidin-4-one using a Grignard reagent. nih.gov This demonstrates the utility of Grignard reagents in creating tertiary alcohols on the piperidine scaffold.

Table 2: Grignard Reaction Strategies for Hydroxymethyl Piperidines

| Piperidine Substrate | Grignard Reagent | Resulting Structure |

|---|---|---|

| N-Benzylpiperidine-4-carboxaldehyde | Methylmagnesium bromide | 1-(N-Benzylpiperidin-4-yl)ethanol |

| Pyridine N-oxide | Alkyl/Arylmagnesium halide | Substituted Piperidine (after reduction) |

Nucleophilic Alkylation Strategies for Piperidine Scaffolds

Nucleophilic alkylation is a fundamental method for the N-functionalization of piperidine. monash.edu To synthesize this compound via this route, a suitable one-carbon electrophile is required. The direct alkylation of piperidine with formaldehyde is essentially the first step of the reductive amination pathway, leading to the formation of the hydroxymethyl group at the nitrogen atom.

More broadly, N-alkylation of piperidine is commonly achieved using alkyl halides in the presence of a base. researchgate.net While this is a general strategy for introducing alkyl groups, the synthesis of this compound specifically relies on an electrophilic source of a hydroxymethyl group or its synthetic equivalent. The reaction of piperidine with paraformaldehyde can also yield N-formylpiperidine under oxidative conditions, which can then be reduced to this compound. researchgate.net

The choice of base and solvent is crucial to prevent the formation of quaternary ammonium (B1175870) salts, which can occur if the newly formed tertiary amine is more nucleophilic than the starting secondary amine. researchgate.net Common bases include potassium carbonate or sodium hydride in solvents like acetonitrile (B52724) or dimethylformamide (DMF). researchgate.net Transition-metal-catalyzed N-alkylation reactions using alcohols as alkylating agents have also been developed, offering a greener alternative to alkyl halides. acs.org

Table 3: Nucleophilic Alkylation of Piperidine

| Alkylating Agent | Base | Solvent | Product Type |

|---|---|---|---|

| Alkyl bromide/iodide | K₂CO₃ | DMF | N-Alkylpiperidine |

| Alkyl halide | NaH | DMF | N-Alkylpiperidine |

Advanced and Stereoselective Synthetic Routes to Piperidine Derivatives

The demand for enantiomerically pure and complex substituted piperidines in drug discovery has driven the development of advanced and stereoselective synthetic methods. These routes often involve the construction of the piperidine ring itself through cyclization reactions.

Intramolecular Cyclization Reactions in Piperidine Formation (e.g., radical-mediated, electrophilic, aza-Michael)

Intramolecular cyclization reactions are a powerful strategy for the stereocontrolled synthesis of substituted piperidines. nih.gov In these reactions, a precursor containing both a nitrogen nucleophile and an electrophilic or otherwise reactive center is induced to cyclize, forming the heterocyclic ring.

Aza-Michael Addition: The intramolecular aza-Michael addition is a prominent method where a nitrogen nucleophile adds to an α,β-unsaturated carbonyl system within the same molecule. This approach has been used to synthesize a variety of N-substituted 4-piperidones from divinyl ketones and primary amines. kcl.ac.uk The stereochemistry of the newly formed chiral centers can often be controlled by the use of chiral auxiliaries or catalysts.

Radical-mediated Cyclization: Radical cyclizations offer a complementary approach. For instance, the 6-endo-dig reductive hydroamination/cyclization of alkynes can proceed via a radical mechanism to form piperidine derivatives. nih.gov

Electrophilic Cyclization: Palladium-catalyzed intramolecular allylic amination is an example of an electrophilic cyclization where a nitrogen atom attacks a palladium-activated alkene. nih.gov This method can be rendered diastereoselective. Gold-catalyzed oxidative amination of non-activated alkenes also provides a route to substituted piperidines. nih.gov

Reductive Hydroamination and Cyclization Cascades

Reductive hydroamination and related cascade reactions provide an efficient means to construct the piperidine ring from acyclic precursors. These reactions often involve the formation of an imine or enamine intermediate followed by an intramolecular cyclization and reduction sequence.

A notable example is the intramolecular 6-endo-dig reductive hydroamination/cyclization cascade of alkynes. mdpi.com This reaction is initiated by the acid-mediated functionalization of the alkyne, leading to the formation of an enamine, which then generates an iminium ion. A subsequent reduction step yields the piperidine ring. mdpi.com This method allows for the stereoselective synthesis of substituted piperidines.

Another powerful strategy is the "hydrogen borrowing" [5+1] annulation method. mdpi.com This involves an iridium(III)-catalyzed cascade of hydroxyl oxidation, intermolecular amination, intramolecular amination (cyclization), and subsequent imine reduction. This process forms two new C-N bonds and allows for the stereoselective synthesis of piperidines. mdpi.com

Table 4: Advanced Cyclization Strategies for Piperidine Synthesis

| Reaction Type | Key Precursor | Catalyst/Reagent | Product Class |

|---|---|---|---|

| Aza-Michael Addition | Divinyl ketone and primary amine | None (or catalyst for stereocontrol) | N-Substituted 4-piperidones |

| Reductive Hydroamination | Alkyne with a tethered amine | Acid, Reducing agent | Substituted Piperidines |

| "Hydrogen Borrowing" Annulation | Diol and Amine | Iridium(III) complex | Substituted Piperidines |

Stereocontrolled Synthesis of Functionalized Piperidines

The precise control of stereochemistry is paramount in modern organic synthesis, particularly for producing complex molecules with defined three-dimensional structures. Several advanced methods have been developed for the stereocontrolled synthesis of functionalized piperidines.

One notable strategy involves the highly stereoselective carbolithiation of α-aryl piperidine enecarbamates. This method provides direct access to vicinally-substituted piperidine compounds, and the intermediate carbanions can be effectively trapped with carbon electrophiles, further diversifying the accessible structures. nih.gov Another approach leverages the chemoselective and stereocontrolled annulation of 1,3-azadienes with anhydride (B1165640) components, such as 3-methylglutaric anhydride, to produce 2-oxopiperidines with at least three contiguous stereocenters. rsc.org These intermediates can undergo further selective functionalization. rsc.org

A powerful protocol for creating functionalized azaheterocycles involves the oxidative ring cleavage of substituted cycloalkenes, followed by a ring-closing double reductive amination. thieme-connect.com This method has been successfully applied to the synthesis of fluorine-containing piperidine derivatives. researchgate.net The process starts with the oxidative cleavage of a C=C bond in a cycloalkene, often through ozonolysis or Os-catalyzed dihydroxylation followed by periodate (B1199274) oxidation, to form an unstable dialdehyde (B1249045) intermediate. This intermediate then undergoes a double reductive amination with an appropriate amine to form the piperidine ring with a high degree of stereocontrol. thieme-connect.comresearchgate.net

| Method | Key Features | Starting Materials | Product Type |

| Carbolithiation | Highly stereoselective; allows for trapping of carbanion intermediates. nih.gov | α-aryl piperidine enecarbamates, alkyllithiums. nih.gov | Vicinally-substituted piperidines. nih.gov |

| Azadiene-Anhydride Annulation | Modular and scalable; creates multiple contiguous stereocenters. rsc.org | 1,3-azadienes, 3-methylglutaric anhydride. rsc.org | Functionalized 2-oxopiperidines. rsc.org |

| Oxidative Ring Opening/Closing | High stereocontrol; versatile for various substitutions. thieme-connect.com | Substituted cycloalkenes, amines. thieme-connect.comresearchgate.net | Functionalized piperidines (including fluorinated). researchgate.net |

Metal-Catalyzed Hydrogenation and Functionalization of Piperidine Precursors

The hydrogenation of pyridine and its derivatives is a fundamental and widely used method for synthesizing the piperidine scaffold. This transformation is typically achieved using transition metal catalysis under various conditions. mdpi.com

A range of metals, including rhodium, palladium, iridium, ruthenium, and cobalt, have proven effective for this purpose. mdpi.com For instance, rhodium-catalyzed transfer hydrogenation of pyridinium (B92312) salts using a formic acid/triethylamine mixture offers a pathway to chiral piperidines. dicp.ac.cnresearchgate.net This method can induce transamination, allowing a chiral primary amine to replace the original nitrogen in the pyridine ring, thereby introducing chirality. dicp.ac.cnresearchgate.net

Palladium and rhodium catalysts are also well-suited for the hydrogenation of pyridines. mdpi.com Bimetallic nanoparticles, such as palladium-copper or palladium-silver on an alumina (B75360) support, have demonstrated high activity and selectivity for the hydrogenation of pyridine to piperidine under relatively mild conditions. researchgate.net Similarly, iridium-catalyzed asymmetric hydrogenation of pyridinium salts represents another effective strategy for producing stereoselective piperidine derivatives. mdpi.com

| Catalyst System | Precursor | Key Features | Reference |

| Rhodium(I) Complex | Fluoropyridines | Dearomatization/hydrogenation process. | mdpi.com |

| Iridium(I) with P,N-ligand | 2-Substituted Pyridinium Salts | Asymmetric hydrogenation. | mdpi.com |

| Ruthenium(II) Complex | Pyridine Derivatives | Asymmetric hydrogenation in a two-step reduction. | mdpi.com |

| Palladium-Copper Bimetallic NPs | Pyridine | High conversion (99%) and selectivity (99%) at 60°C. | researchgate.net |

| Rhodium-Catalyzed Transfer Hydrogenation | Pyridinium Salts | Asymmetric reductive transamination with chiral amines. | dicp.ac.cnresearchgate.net |

Desymmetrization Approaches in Asymmetric Piperidine Synthesis

Asymmetric synthesis through the desymmetrization of symmetrical or prochiral precursors is an elegant and efficient strategy for creating chiral molecules. This approach allows for the conversion of readily available symmetric compounds into complex molecules with multiple stereogenic centers, often in a single step. mdpi.com

One such method involves a desymmetrization-based synthesis that utilizes a diastereoselective lactam formation to establish the chiral centers of piperidinyl acetic acid derivatives. acs.org This strategy has been applied to the concise asymmetric synthesis of specific modulators. acs.org

Another powerful technique is the stereoselective intramolecular aza-Michael addition, where a tethered chiral sulfinamide acts as a nucleophile to desymmetrize cyclohexadienones. researchgate.net This reaction, often facilitated by phase-transfer catalysis, yields various nitrogen-containing bicyclic structures with high diastereomeric ratios. researchgate.net The desymmetrization of symmetric dienes through reactions like cycloaddition, halocyclization, and ring-closing metathesis also provides a versatile entry into stereochemically complex piperidine derivatives. mdpi.com

| Desymmetrization Strategy | Substrate Type | Key Transformation | Outcome |

| Diastereoselective Lactam Formation | Symmetric diesters/imines | Reduction of N-tert-butanesulfinyl imine and cyclization. acs.org | Sets up chiral centers in piperidinyl structures. acs.org |

| Intramolecular aza-Michael Addition | Cyclohexadienones with tethered chiral sulfinamide. researchgate.net | Stereoselective addition of the sulfinamide nucleophile. researchgate.net | Nitrogen-containing bicyclic compounds with high dr. researchgate.net |

| Ring-Rearrangement Metathesis | Cyclooctadienes with tethered amines. mdpi.com | Diastereoselective metathesis reaction. mdpi.com | Piperidine derivatives with trans stereochemistry. mdpi.com |

Oxidative Amination of Alkenes Leading to Piperidine Constructs

The formation of piperidine rings via the oxidative amination of alkenes represents a direct and atom-economical approach to N-heterocycles. These methods typically involve a metal catalyst that facilitates the intramolecular cyclization of an amine onto an alkene.

Palladium-catalyzed intramolecular oxidative amination is a prominent example. A base-free Pd(DMSO)₂(TFA)₂ catalyst system enables a Wacker-type aerobic oxidative cyclization of alkenes that have a tethered sulfonamide. acs.org This method is versatile, allowing for the synthesis of various six-membered N-heterocycles, including piperidines. acs.org

Another strategy involves the oxidative amination of simple olefins with Lewis basic amines, which can be challenging due to catalyst deactivation by the amine. nih.gov However, a combination of a palladium catalyst, a suitable oxidant like 2,6-dimethyl-1,4-benzoquinone, and a phosphorus ligand can achieve the efficient synthesis of various allylamines. nih.gov This methodology has been successfully extended to intramolecular amination to create piperidine derivatives through a process involving allylic C(sp³)–H activation. nih.govresearchgate.net Gold-catalyzed oxidative amination of unactivated alkenes has also been reported as a route to form substituted piperidines. nih.gov

| Catalyst System | Reaction Type | Key Features | Reference |

| Pd(DMSO)₂(TFA)₂ | Wacker-type aerobic oxidative cyclization | Base-free conditions; synthesizes various N-heterocycles. | acs.org |

| Palladium / 2,6-dimethyl-1,4-benzoquinone | Intramolecular oxidative amination | Overcomes catalyst deactivation by Lewis basic amines; proceeds via allylic C-H activation. | nih.govresearchgate.net |

| Gold(I) Complex | Oxidative amination of non-activated alkenes | Utilizes an iodine(III) oxidizing agent; difunctionalizes a double bond. | nih.gov |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce environmental impact and improve safety. In the context of piperidine synthesis, this involves the use of sustainable solvents and the development of eco-friendly catalytic systems.

Utilization of Alternative Solvents and Reaction Media

A significant focus of green chemistry is the replacement of hazardous organic solvents with more benign alternatives. In syntheses involving piperidine derivatives, traditional solvents like N,N-dimethylformamide (DMF) are being substituted. acs.org Greener solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), and γ-valerolactone have been investigated as replacements for DMF, particularly in solid-phase peptide synthesis where piperidine is used for Fmoc deprotection. acs.orgbiotage.com Water is also an excellent green solvent, and its use in iridium(III)-catalyzed cascades for piperidine synthesis has been shown to prevent racemization of enantioenriched substrates. nih.gov Furthermore, compounds like 4,4′-trimethylenedipiperidine are being explored as safer, less volatile, and thermally stable alternatives to piperidine itself, acting as both a catalyst and a solvent in certain reactions. researchgate.net

| Alternative Solvent | Traditional Solvent Replaced | Advantages | Context of Use |

| Water | Organic Solvents | Prevents racemization, non-toxic, inexpensive. nih.gov | Iridium-catalyzed stereoselective synthesis of piperidines. nih.gov |

| γ-Valerolactone | DMF | Bio-based, low toxicity. acs.org | Fmoc removal steps in solid-phase synthesis. acs.org |

| 2-Methyltetrahydrofuran (2-MeTHF) | DMF, CH₂Cl₂ | Less toxic than DMF, can improve crude purity. biotage.com | Solid-phase peptide synthesis. biotage.com |

| 4,4′-Trimethylenedipiperidine | Piperidine | Low toxicity, high thermal stability, non-volatile. researchgate.net | Organocatalyst and/or solvent in condensation reactions. researchgate.net |

Development and Application of Sustainable Catalytic Systems

The development of sustainable catalytic systems focuses on using renewable feedstocks and designing efficient, reusable catalysts. A novel approach reports the one-pot synthesis of piperidine from bio-renewable tetrahydrofurfurylamine (B43090) using a highly efficient and stable ReOx-modified Rh catalyst on a silica (B1680970) support. rsc.org This process occurs in water and provides a high yield of piperidine. rsc.org

Biocatalysis offers another promising avenue. Research is underway to develop biocatalytic routes to substituted piperidines from sustainable sources like biomass. ukri.orgukri.org For example, engineered Rhodococcus jostii RHA1 can convert compounds derived from lignin (B12514952) into pyridine-dicarboxylic acids, which are precursors to piperidines. ukri.org Additionally, tandem catalytic systems, such as a multi-functional Ru/BEA catalyst, have been developed to produce piperidine derivatives from biomass-derived triacetic acid lactone, demonstrating an efficient pathway from renewable resources. bohrium.com

| Catalytic System | Feedstock | Key Features | Reference |

| ReOx-modified Rh/SiO₂ | Bio-renewable tetrahydrofurfurylamine | One-pot synthesis in water; high yield (91.5%). | rsc.org |

| Engineered Rhodococcus jostii RHA1 | Lignin from plant biomass | Biotransformation to pyridine-dicarboxylic acids. | ukri.orgukri.org |

| Ru/BEA (beta zeolite) | Biomass-derived triacetic acid lactone | Tandem catalysis; cooperative effects between metal and acidic zeolite. | bohrium.com |

| Ru₁CoNP/HAP (surface single-atom alloy) | Furfural (from biomass) | Cascade reaction under mild conditions; yield up to 93%. | researchgate.net |

Multicomponent Reaction Strategies for Enhanced Atom Economy

Multicomponent reactions (MCRs) have emerged as a powerful strategy for the synthesis of complex molecules like piperidine derivatives from simple starting materials in a single step. bas.bghse.ru These reactions are highly valued for their efficiency, atom economy, and environmentally friendly nature, as they reduce the number of synthetic steps and simplify purification processes. hse.ruum-palembang.ac.idprimescholars.com

One notable MCR approach involves the one-pot synthesis of functionalized piperidines by combining 1,3-dicarbonyl compounds, amines, and aromatic aldehydes. bas.bg This method often employs catalysts such as nano-sulfated zirconia, nano-structured ZnO, and nano-ZSM-5 zeolites to facilitate the reaction under mild, room-temperature conditions. bas.bg The advantages of this approach include short reaction times, straightforward work-up procedures, and the ability to recover and reuse the catalysts, further enhancing its green credentials. bas.bg

Another example is the four-component stereoselective synthesis of pyridinium salts with piperidin-2-one moieties. hse.ru This domino process involves a Michael addition, a Mannich reaction, and subsequent intramolecular cyclization, utilizing ammonium acetate (B1210297) as both a base and a nitrogen source for the piperidine ring formation. hse.ru This method allows for the creation of complex structures with three stereogenic centers in a single, highly diastereoselective step, avoiding the need for column chromatography for purification. hse.ru

The principle of atom economy, which measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final product, is central to the appeal of MCRs. um-palembang.ac.idprimescholars.comjocpr.com By design, MCRs maximize the incorporation of starting materials into the desired product, thereby minimizing waste. primescholars.comkccollege.ac.in

Table 1: Comparison of Synthetic Strategies for Piperidine Derivatives

| Feature | Multicomponent Reactions | Conventional Linear Synthesis |

|---|---|---|

| Number of Steps | Typically one-pot | Multiple steps |

| Atom Economy | High | Often low to moderate |

| Reaction Time | Short | Long |

| Work-up | Simple, often filtration | Complex, often requires chromatography |

| Catalyst | Often reusable nanocatalysts | May use stoichiometric reagents |

| Environmental Impact | Lower | Higher |

| Key Advantage | High efficiency and complexity generation | Stepwise control over synthesis |

This table provides a comparative overview of multicomponent reactions and conventional linear synthesis for the preparation of piperidine derivatives.

Microwave-Assisted and Ultrasonic Synthesis Techniques

To further enhance the efficiency and green credentials of synthetic routes to piperidine-containing compounds, microwave irradiation and sonication have been employed as alternative energy sources. nih.govmdpi.comresearchgate.net These techniques often lead to significantly reduced reaction times, higher yields, and increased product purity compared to conventional heating methods. nih.govpreprints.org

Microwave-Assisted Synthesis:

Microwave heating accelerates chemical reactions by directly interacting with polar molecules in the reaction mixture, leading to rapid and uniform heating. mdpi.comresearchgate.net This has been successfully applied to the synthesis of various piperidine derivatives. For instance, the condensation of 2-(piperidin-1-yl)quinoline-3-carbaldehydes with thiosemicarbazides to form quinoline (B57606) thiosemicarbazones was achieved in excellent yields within 3-5 minutes under microwave irradiation, a significant improvement over the longer reaction times and lower yields of conventional heating. mdpi.comnih.gov Similarly, new acetamide (B32628) derivatives of piperidine have been synthesized under microwave irradiation, demonstrating the broad applicability of this technique. mdpi.com

Ultrasonic Synthesis:

Ultrasonic irradiation promotes chemical reactions through acoustic cavitation—the formation, growth, and implosion of microscopic bubbles. nih.govpreprints.org This process generates localized high temperatures and pressures, enhancing mass transfer and reaction rates. nih.gov In the synthesis of 2-cyano-N′-(4-(piperidin-1-yl)benzylidene)acetohydrazide, the use of ultrasound resulted in a better yield and higher purity in a shorter time compared to conventional methods. nih.gov Ultrasound has also been utilized in the one-step synthesis of polysubstituted propargylamine (B41283) analogs, which incorporate a piperidine moiety, demonstrating its utility in multicomponent reactions. ajchem-a.com Furthermore, the synthesis of piperidinyl-quinoline acylhydrazones has been efficiently achieved using ultrasound-assisted conjugation, providing target compounds in excellent yields within 4-6 minutes. mdpi.com

Table 2: Comparison of Conventional vs. Energy-Assisted Synthesis of a Piperidine Derivative

| Method | Reaction Time | Yield | Purity | Energy Source |

|---|---|---|---|---|

| Conventional Heating | 0.5 - 2 hours mdpi.com | Lower mdpi.com | Good | Thermal |

| Microwave Irradiation | 3 - 5 minutes mdpi.com | Excellent mdpi.com | High | Microwave |

| Ultrasonic Irradiation | 4 - 6 minutes mdpi.com | Excellent mdpi.com | High | Ultrasonic |

This table compares the efficiency of conventional heating with microwave and ultrasonic-assisted synthesis for a representative piperidine derivative, based on reported findings.

Minimization of Protecting Group Use and Derivatization Steps

The development of chemoselective methodologies is crucial for achieving "protecting-group-free" synthesis. nih.gov In the context of piperidine synthesis, this can be accomplished through strategies that allow for the direct functionalization of the piperidine ring without the need to protect other reactive sites in the molecule. For example, multicomponent reactions often proceed with high chemoselectivity, negating the need for protecting groups on the starting materials. hse.ru

Furthermore, advances in catalysis have enabled more selective transformations. For instance, specific catalysts can direct a reaction to a particular functional group, even in the presence of other, similarly reactive groups. mdpi.com This approach avoids the traditional, step-intensive protection-deprotection sequences. While the direct synthesis of this compound without protecting groups is a desirable goal, the literature often presents syntheses of more complex analogs where the minimization of protecting groups is a key consideration. core.ac.ukucl.ac.uk

Energy Efficiency in Reaction Design and Execution

Microwave-assisted synthesis, in addition to accelerating reactions, can be more energy-efficient than conventional heating. numberanalytics.comresearchgate.net Microwaves heat the reaction mixture directly, reducing energy loss to the surroundings. numberanalytics.com Studies comparing microwave heating to conventional methods have shown that while the total energy consumed might be similar in some cases, the significantly shorter reaction times and higher yields achieved with microwaves lead to a much lower energy consumption per mole of product formed (Wh.mmol⁻¹). researchgate.net For example, in the synthesis of N-phenylpiperidine, sealed-vessel microwave processing was found to be more energy-efficient than open-vessel microwave or conventional heating, especially when scaling up the reaction. researchgate.net

Optimizing reaction parameters such as solvent volume can also lead to substantial energy savings. Reducing the solvent volume decreases the amount of energy required to heat the reaction to the desired temperature and maintain it. researchgate.net Furthermore, process design strategies, such as heat integration techniques used in large-scale methanol production, can be applied to laboratory-scale syntheses to minimize energy waste. uliege.be The exploitation of purge streams as fuel or their integration into gas turbine systems in industrial processes are examples of how energy efficiency can be maximized at a larger scale. uliege.be

Reaction Mechanisms and Kinetics of Piperidin 1 Ylmethanol Transformations

Fundamental Reaction Types Involving Piperidin-1-ylmethanol

The principal reactions of this compound involve transformations of its key functional groups: the hydroxymethyl moiety and the piperidine (B6355638) nitrogen.

The primary alcohol functionality of the hydroxymethyl group in this compound can be readily oxidized. Depending on the choice of oxidizing agent and reaction conditions, the oxidation can yield either the corresponding aldehyde (piperidin-1-carbaldehyde) or further oxidize to the carboxylic acid (piperidine-1-carboxylic acid). evitachem.comsmolecule.com Common oxidizing agents employed for this transformation include chromium-based reagents like chromium trioxide or permanganates such as potassium permanganate. The reaction proceeds through the initial formation of a chromate (B82759) ester or a similar intermediate, followed by an elimination step to form the carbonyl group.

While the hydroxymethyl group itself is not typically reduced further, reduction reactions are highly relevant in the context of piperidine derivatives synthesized from or related to this compound. For instance, related piperidone compounds, which feature a ketone within the piperidine ring, can be reduced to the corresponding piperidinol (a hydroxyl-substituted piperidine). mdpi.com This transformation is commonly achieved using hydride-based reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The mechanism involves the nucleophilic addition of a hydride ion to the carbonyl carbon, followed by protonation of the resulting alkoxide to yield the alcohol. In some synthetic pathways, the reduction of a carbonyl group is a key step in forming the hydroxymethyl moiety itself, as seen in the reduction of piperidine-2-carboxylate derivatives.

The hydroxyl group of this compound can be converted into a better leaving group, allowing it to be displaced by various nucleophiles in substitution reactions. smolecule.comambeed.com For example, treatment of 1-(chloromethyl)piperidine with an aqueous base like sodium hydroxide (B78521) proceeds via an SN2 mechanism to generate this compound. Conversely, the hydroxyl group can be activated to undergo substitution. The Mitsunobu reaction provides a powerful method for this transformation, using reagents like diethyl azodicarboxylate (DEAD) and triphenylphosphine (B44618) (PPh₃) to activate the hydroxyl group for substitution by a nucleophile, such as a different alcohol or an acid. This method allows for the formation of ethers or esters under mild conditions.

Piperidine-substituted systems can act as nucleophiles in C-C bond-forming reactions, such as Friedel-Crafts type hydroxyalkylations. In these reactions, an electron-rich aromatic ring, activated by a piperidinyl substituent, attacks an aldehyde electrophile. The piperidine group, being a bulky electron-donating group, influences the regioselectivity of the reaction. For example, in the reaction of N,N-dimethyl-3-(piperidin-1-yl)aniline with pyridine-2-carboxaldehyde in the presence of AlBr₃, the incoming hydroxyalkyl group is directed to the position para to the bulky piperidine group and ortho to the less sterically hindered dimethylamino group. rsc.org This demonstrates the directing effect of the piperidinyl moiety in complex syntheses. The table below summarizes the regioselective outcomes of such a reaction. rsc.org

| Entry | Arene Nucleophile | Aldehyde Electrophile | Product | Yield (%) |

|---|---|---|---|---|

| 1 | 3-(Piperidin-1-yl)phenol | Pyridine-2-carboxaldehyde | (2-Hydroxy-4-(piperidin-1-yl)phenyl)(pyridin-2-yl)methanol | 88 |

| 2 | N,N-Dimethyl-3-(piperidin-1-yl)aniline | Pyridine-2-carboxaldehyde | (2-(Dimethylamino)-4-(piperidin-1-yl)phenyl)(pyridin-2-yl)methanol | 85 |

| 3 | 1-(3-Methoxyphenyl)piperidine | Pyridine-2-carboxaldehyde | (2-Methoxy-4-(piperidin-1-yl)phenyl)(pyridin-2-yl)methanol | 91 |

Detailed Mechanistic Investigations

The elucidation of reaction mechanisms for piperidine derivatives often relies on kinetic studies, which provide quantitative data on reaction rates and the factors that influence them.

While specific kinetic data for reactions of this compound itself are not extensively detailed in the literature, studies on closely related piperidine reaction systems provide significant insight into the mechanistic pathways. Kinetic investigations typically involve monitoring the change in concentration of reactants or products over time to determine the rate law, which expresses the reaction rate as a function of concentration. ox.ac.ukresearchgate.net

A relevant example is the kinetic study of the reaction between isatin (B1672199) derivatives and piperidine in an 80% aqueous methanol (B129727) solution. maxapress.com The study revealed that the reaction follows second-order kinetics, being first order with respect to both the isatin derivative and piperidine. maxapress.com The mechanism proceeds via a nucleophilic attack of piperidine on a carbonyl carbon of the isatin, leading to a tetrahedral intermediate. The subsequent ring-opening of this intermediate is catalyzed by water and is identified as the rate-determining step. maxapress.com

The second-order rate constants (kN) for this reaction were determined at various temperatures, allowing for the calculation of activation parameters. The data illustrates how electronic effects of substituents on the isatin ring influence the reaction rate. maxapress.com

| Substituent | kN x 10³ (M⁻¹s⁻¹) at 293 K | kN x 10³ (M⁻¹s⁻¹) at 298 K | kN x 10³ (M⁻¹s⁻¹) at 303 K | kN x 10³ (M⁻¹s⁻¹) at 308 K |

|---|---|---|---|---|

| H | 1.58 | 2.11 | 2.75 | 3.50 |

| 5-Me | 1.08 | 1.43 | 1.86 | 2.37 |

| 5-Cl | 3.80 | 4.86 | 6.20 | 7.83 |

| 5-Br | 4.11 | 5.23 | 6.66 | 8.44 |

| 7-Me | 0.43 | 0.58 | 0.78 | 1.02 |

| 7-Cl | 1.97 | 2.57 | 3.32 | 4.27 |

| 7-Br | 2.10 | 2.75 | 3.57 | 4.60 |

Similarly, kinetic studies on the synthesis of highly substituted piperidines via one-pot reactions have also indicated second-order kinetics, with the initial step of the reaction mechanism being rate-determining. nih.gov In displacement reactions, the reactivity of halogeno-N-methylpyridinium salts towards piperidine has been quantified, showing that quaternisation of the nitrogen atom in a heterocyclic ring dramatically increases its reactivity towards piperidine as a nucleophile. rsc.org These studies collectively demonstrate the application of kinetic analysis in understanding the mechanisms governing the reactivity of the piperidine nucleus.

Identification of Rate-Controlling Transition States and Intermediates

In reactions involving the nucleophilic character of the piperidine nitrogen, such as its reaction with carbonyl compounds, the mechanism often proceeds through a tetrahedral intermediate. A kinetic study of the reaction between 5- and 7-substituted isatin derivatives and piperidine in 80% aqueous methanol revealed that the reaction proceeds via a nucleophilic attack of the piperidine on the C-2 carbonyl group of the isatin, followed by a ring-opening process. maxapress.com The reaction exhibits second-order kinetics, being first order in both piperidine and the isatin derivative. maxapress.com

The proposed mechanism suggests the formation of a solvated tetrahedral intermediate. The rate-limiting step is identified as the breakdown of this tetrahedral intermediate, which is catalyzed by water, leading to the final ring-opened product. maxapress.com This is supported by the positive ρ values obtained from the linear correlation of reaction rates with σo-Taft's constants, indicating the development of negative charge in the transition state, consistent with the breakdown of an anionic intermediate. maxapress.com

In contrast, kinetically controlled reactions, such as the addition of HBr to 1,3-butadiene, demonstrate that the product that forms faster (from the lower energy transition state) predominates under low-temperature, irreversible conditions. jsscacs.edu.in Thermodynamically controlled reactions, favored at higher temperatures where equilibrium can be established, yield the most stable product. jsscacs.edu.in For transformations of this compound, understanding whether a reaction is under kinetic or thermodynamic control is crucial for predicting the major product. dalalinstitute.com

Analysis of Substituent Effects on Reaction Mechanisms and Rates

Substituents on the piperidine ring or the reacting substrate can significantly alter reaction rates and even the mechanism by exerting electronic and steric effects. uou.ac.in Electronic effects modify the electron density at the reaction center, while steric effects arise from the physical bulk of the substituent.

The influence of substituents is evident in the reaction of piperidine with various substituted isatins. A study showed that the rate of reaction is sensitive to the nature and position of substituents on the isatin ring. maxapress.com The reaction rates were correlated with σo-Taft's constants, yielding positive ρ values between 1.86 and 2.01. This indicates that electron-withdrawing groups on the isatin ring accelerate the reaction by stabilizing the developing negative charge in the transition state of the rate-limiting step. maxapress.com

The following table presents the second-order rate constants (kN) for the reaction of piperidine with various substituted isatins, illustrating the impact of different substituents.

| Substituent on Isatin | Temperature (°C) | k_N (M⁻¹s⁻¹) |

| 4-Me | 25 | 0.033 |

| H | 25 | 0.046 |

| 5-Br | 25 | 0.130 |

| 5-Cl | 25 | 0.133 |

| 5-Me | 25 | 0.035 |

| 7-Me | 25 | 0.015 |

| 7-Cl | 25 | 0.090 |

| 7-Br | 25 | 0.091 |

Data sourced from a kinetic study on the reaction of substituted isatins with piperidine in 80% aqueous methanol. maxapress.com

Steric hindrance also plays a crucial role. For instance, in the Friedel-Crafts hydroxyalkylation of N,N-dimethyl-3-(piperidin-1-yl)aniline, the incoming hydroxyalkyl group is directed to the position ortho to the less hindered -NMe₂ group and para to the bulkier piperidine group, demonstrating regioselectivity controlled by steric factors. rsc.org Similarly, the Taft equation separates polar, steric, and resonance effects, with the steric substituent constant, E_s, being derived from acid-catalyzed ester hydrolysis rates where steric effects are presumed to be the dominant variable. uou.ac.in

Elucidation of Solvent Effects on Reaction Pathways

Solvents are not merely inert media for reactions but can profoundly influence reaction rates, mechanisms, and product selectivity. researchgate.net They can stabilize or destabilize reactants, intermediates, and transition states, sometimes opening up entirely new reaction pathways. researchgate.netcatalysis.blog

A kinetic investigation into the synthesis of highly substituted piperidines highlighted the significant effect of the solvent. ajgreenchem.com The study compared the reaction rates in methanol and ethanol (B145695). The rate of reaction was found to be lower in methanol (dielectric constant ε = 32.70) than in ethanol (ε = 24.55), a solvent with a lower dielectric constant. ajgreenchem.com This suggests that the transition state is less polar than the reactants and is therefore better solvated and stabilized by the less polar solvent, ethanol. ajgreenchem.com

The activation parameters for the reaction in both solvents provide further insight.

| Solvent | E_a (kJ·mol⁻¹) | ΔH‡ (kJ·mol⁻¹) | ΔS‡ (J·mol⁻¹·K⁻¹) | ΔG‡ (kJ·mol⁻¹) |

| Methanol | 104.2 | 101.7 | 45.4 | 88.2 |

| Ethanol | 46.9 | 44.3 | -118.8 | 80.0 |

Data for the synthesis of substituted piperidines. ajgreenchem.com

The higher activation energy (E_a) in methanol indicates a greater energy barrier for the reaction compared to ethanol. ajgreenchem.com Solvents can also directly participate in the reaction; for example, in the reductive amination of ketones, methanol was identified as the best solvent because it promotes the formation of imine and Schiff base intermediates. researchgate.net In the biomimetic synthesis of pelletierine (B1199966) analogues, the use of solvents like benzonitrile (B105546) or acetonitrile (B52724) was found to be effective in preventing product racemization. acs.org The choice of solvent can thus be a powerful tool to steer a reaction towards a desired outcome. catalysis.blog

Catalysis in this compound Reactions

Catalysis is pivotal in modern organic synthesis, enabling efficient and selective transformations. Both metal complexes and small organic molecules (organocatalysts) are employed to facilitate reactions involving the piperidine scaffold.

Role of Metal Catalysts in Specific Transformations

Transition metal catalysts are widely used for the synthesis and functionalization of piperidines due to their high efficiency and selectivity. mdpi.com Various metals, including palladium, rhodium, iridium, and gold, have been successfully employed.

A notable example is the N-formylation of secondary amines like piperidine using methanol as a C1 source. researchgate.net A bimetallic catalyst composed of gold (Au) and palladium (Pd) supported on iron oxide (Fe₃O₄) was reported to be highly efficient for this transformation at room temperature, using oxygen as the oxidant. The bimetallic nature of the catalyst was crucial for its enhanced activity compared to the individual metals. researchgate.net

Hydrogenation of pyridines to form piperidines is another key transformation where metal catalysts are essential. mdpi.com Rhodium and iridium complexes are particularly effective for the asymmetric hydrogenation of pyridinium (B92312) salts. mdpi.com Cobalt has been used to catalyze [2 + 2 + 2] cycloaddition reactions to construct substituted tetrahydroquinolines. acs.org Palladium catalysts are extensively used in coupling reactions, such as the Sonogashira reaction, to synthesize precursors for complex piperidine-containing structures. acs.org

The table below summarizes various metal-catalyzed reactions relevant to piperidine chemistry.

| Catalyst System | Reaction Type | Substrate Example | Significance |

| Au-Pd/Fe₃O₄ | N-Formylation | Piperidine + Methanol | Utilizes methanol as a sustainable C1 source; efficient at room temperature. researchgate.net |

| Rhodium(I)/Pinacol borane | Hydrogenation | Fluoropyridines | Highly diastereoselective synthesis of all-cis-fluorinated piperidines. mdpi.com |

| Iridium(I)-NHC | Asymmetric Hydrogenation | Pyridinium Salts | Access to chiral piperidines for pharmaceutical applications. mdpi.com |

| Cobalt(II) complex | Radical Cyclization | Linear Amino-aldehydes | Effective for producing various piperidines and pyrrolidones. mdpi.com |

| Palladium(0) | Coupling/Hydrogenation Cascade | Pyridine (B92270) derivatives | Stereoselective synthesis of functionalized piperidines. mdpi.com |

Advances in Organocatalysis for Piperidine Chemistry

Organocatalysis, the use of small, metal-free organic molecules to catalyze chemical reactions, has emerged as a powerful strategy in synthetic chemistry, offering a greener and often complementary approach to metal catalysis. researchgate.net In piperidine chemistry, organocatalysts like L-proline and its derivatives have been instrumental in developing asymmetric syntheses. acs.orgrsc.org

A prominent application is in the synthesis of 2-substituted piperidines via a Mannich-type reaction. livescience.io This approach often utilizes a biomimetic strategy where the key reactive intermediate, Δ¹-piperideine, is generated in situ. acs.org For example, a hybrid bio-organocatalytic cascade was developed using a transaminase enzyme to convert cadaverine (B124047) into Δ¹-piperideine, which then undergoes a Mannich reaction with a ketone, catalyzed by L-proline. rsc.orglivescience.io This one-pot process allows for the synthesis of piperidine alkaloids like (±)-pelletierine. livescience.io

The effectiveness of the organocatalyst is critical. In the asymmetric addition of ketones to Δ¹-piperideine, L-proline was found to provide the target adducts in good yield and high enantioselectivity. acs.org

The table below shows the results for the organocatalytic reaction between Δ¹-piperideine (5a) and acetone (B3395972) (9a) using different catalysts.

| Catalyst | Solvent | Yield (%) | Enantiomeric Excess (ee, %) |

| (L)-Proline | DMSO | 65 | 95 |

| (D)-Proline | DMSO | 60 | 94 (R) |

| (L)-Pipecolinic acid | DMSO | 45 | 80 |

| (L)-Azetidine-2-carboxylic acid | DMSO | 50 | 90 |

| (L)-Thioproline | DMSO | 55 | 85 |

Data for the reaction of Δ¹-piperideine with acetone. acs.org

These results highlight the efficacy of proline and its analogues in mediating stereoselective C-C bond formation, providing a powerful tool for constructing complex chiral piperidine derivatives from simple precursors. acs.orgacs.org

Derivatization and Functionalization Strategies of Piperidin 1 Ylmethanol

N-Substitution and Diversification at the Piperidine (B6355638) Nitrogen

The nitrogen atom of the piperidine ring in piperidin-1-ylmethanol is a key site for chemical modification, enabling the introduction of a wide range of substituents to modulate the compound's physicochemical properties. Standard synthetic protocols for the N-functionalization of secondary amines are readily applicable.

N-Alkylation: The piperidine nitrogen can act as a nucleophile, reacting with various electrophilic alkylating agents to form new carbon-nitrogen bonds. evitachem.comxianshiyoudaxuexuebao.com This is commonly achieved through nucleophilic substitution reactions. For instance, reacting this compound or its derivatives with alkyl halides, such as phenacyl halides or propargyl bromide, in the presence of a base affords the corresponding N-substituted products. xianshiyoudaxuexuebao.comub.edu An example is the alkylation with propargyl bromide, which introduces a terminal alkyne group, a valuable handle for further modifications via click chemistry. ub.edu

N-Acylation and N-Sulfonylation: Amide and sulfonamide linkages are readily formed at the piperidine nitrogen. N-acylation can be performed using acyl chlorides or by coupling with carboxylic acids using standard peptide coupling reagents. google.commdpi.com Similarly, N-sulfonylation is achieved by reacting the piperidine nitrogen with sulfonyl chlorides, such as p-toluenesulfonyl chloride, typically in the presence of a base like triethylamine. researchgate.net These reactions introduce carbonyl and sulfonyl groups, respectively, which can act as hydrogen bond acceptors and significantly alter the electronic and steric profile of the parent molecule.

Reductive Amination: The piperidine nitrogen can be functionalized via reductive amination, a two-step process involving the condensation with an aldehyde or ketone to form an iminium ion, which is subsequently reduced. This method is a powerful tool for creating diverse N-substituted piperidines. google.com

The table below summarizes common N-substitution strategies for piperidine scaffolds.

| Reaction Type | Reagents | Functional Group Introduced | Reference(s) |

| N-Alkylation | Alkyl Halides (e.g., Propargyl Bromide) | Alkyl, Alkenyl, Alkynyl | xianshiyoudaxuexuebao.comub.edu |

| N-Acylation | Acyl Chlorides, Carboxylic Acids | Acyl | google.commdpi.com |

| N-Sulfonylation | Sulfonyl Chlorides (e.g., p-Toluenesulfonyl Chloride) | Sulfonyl | researchgate.net |

| Reductive Amination | Aldehydes/Ketones, Reducing Agent (e.g., NaBH(OAc)₃) | Substituted Alkyl | google.com |

Chemical Modifications and Transformations of the Hydroxymethyl Group

The primary hydroxymethyl (-CH₂OH) group on this compound provides another reactive handle for extensive functionalization. Its transformations allow for the introduction of various functional groups, extending the chemical diversity of the scaffold. cymitquimica.com

Oxidation: The primary alcohol can be oxidized to an aldehyde or further to a carboxylic acid using appropriate oxidizing agents. evitachem.comsmolecule.com The choice of oxidant and reaction conditions determines the final product. For example, mild oxidation can yield the corresponding aldehyde, a key intermediate for reactions such as reductive amination or Wittig olefination. More vigorous oxidation conditions can convert the hydroxymethyl group into a carboxylic acid, which can then be used to form amides or esters. smolecule.com

Esterification: The hydroxyl group readily undergoes esterification when reacted with carboxylic acids or their activated derivatives (e.g., acyl chlorides, anhydrides). smolecule.com This reaction is often catalyzed by an acid or a coupling agent and results in the formation of an ester linkage, providing a route to a vast library of ester derivatives.

Etherification: Formation of ethers is another common transformation. This can be achieved under Williamson ether synthesis conditions, where the alcohol is first deprotonated with a strong base to form an alkoxide, which then reacts with an alkyl halide.

The following table details key transformations of the hydroxymethyl group.

| Reaction Type | Reagents | Functional Group Formed | Reference(s) |

| Oxidation | Oxidizing Agents (e.g., PCC, KMnO₄) | Aldehyde, Carboxylic Acid | evitachem.comsmolecule.com |

| Esterification | Carboxylic Acids, Acyl Chlorides | Ester | smolecule.com |

| Etherification | Alkyl Halides, Base | Ether | N/A |

Synthesis of Complex Analogues and Scaffolds Incorporating this compound

The dual reactivity of this compound makes it an excellent building block for the synthesis of more complex molecular architectures. By combining modifications at both the nitrogen and the hydroxymethyl group, a diverse range of analogues can be constructed.

Amides and Esters: As previously discussed, both amide and ester functionalities can be incorporated into the this compound scaffold. N-acylation leads to N-piperidyl amides mdpi.com, while esterification of the hydroxymethyl group yields the corresponding esters smolecule.com. It is also possible to synthesize structures containing both functionalities by sequential or orthogonal reaction strategies.

N-Oxides: The tertiary amine of the N-substituted piperidine ring can be oxidized to form an N-oxide. This transformation is typically carried out using oxidizing agents such as hydrogen peroxide (H₂O₂), meta-chloroperoxybenzoic acid (m-CPBA), or sodium percarbonate. researchgate.netthieme-connect.deorganic-chemistry.org The formation of N-oxides introduces a polar, hydrogen-bond accepting group, which can alter the compound's solubility and biological interactions. For substituted piperidines, the oxidation can lead to a mixture of axial and equatorial N-oxides, with the ratio often depending on the steric bulk of the substituents on the piperidine ring and the oxidant used. researchgate.netthieme-connect.de

This compound and its derivatives can serve as precursors for the construction of more complex, fused, or spiro-heterocyclic systems. The functional handles on the piperidine scaffold can participate in cyclization reactions to build new rings. For example, piperidine derivatives can be used as key intermediates in multi-step syntheses to generate complex structures like quinazolinones. scholarsresearchlibrary.com In such syntheses, the piperidine nitrogen acts as a nucleophile to displace a leaving group, incorporating the entire this compound moiety into a larger heterocyclic framework. scholarsresearchlibrary.com The condensation of piperidine with other reagents can also lead to the formation of different heterocyclic systems, such as pyrimidines. clockss.org

While this compound itself is achiral, stereocenters can be introduced through derivatization, and subsequent reactions can be controlled to produce spatially defined conjugates. Modern synthetic methods allow for highly stereoselective functionalization of the piperidine ring.

Rhodium-catalyzed C-H insertion reactions, for example, have been employed for the site-selective and stereoselective functionalization of N-protected piperidines. nih.gov By choosing the appropriate catalyst and nitrogen protecting group, it is possible to direct the insertion of a carbene to specific positions (C2, C3, or C4) on the piperidine ring with high diastereoselectivity and enantioselectivity. nih.gov This strategy allows for the precise construction of substituted piperidine analogues with well-defined three-dimensional structures. Another approach involves the stereoselective synthesis of the piperidine ring itself, which can then be functionalized. nih.govmdpi.com For instance, one-pot syntheses of piperidin-4-ols via sequential gold-catalyzed cyclization, chemoselective reduction, and Ferrier rearrangement can yield products with excellent diastereoselectivity. nih.gov

The table below highlights stereoselective methods applicable to piperidine scaffolds.

| Method | Catalyst/Reagent | Position Functionalized | Stereocontrol | Reference(s) |

| C-H Insertion | Rhodium Catalysts | C2, C4 | High Diastereo- and Enantioselectivity | nih.gov |

| Cyclopropanation/Ring Opening | N/A | C3 | Regio- and Stereoselective | nih.gov |

| Gold-Catalyzed Cyclization | Gold Catalysts | C4 | Excellent Diastereoselectivity | nih.gov |

Applications of Click Chemistry for this compound Functionalization

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), offers a highly efficient and versatile method for functionalizing molecules. mdpi.com To utilize this methodology, the this compound scaffold must first be derivatized to contain either an azide (B81097) or a terminal alkyne group.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, dictated by its electronic structure.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to predict the optimized geometry, bond lengths, bond angles, and electronic properties of molecules like Piperidin-1-ylmethanol. DFT calculations for piperidine (B6355638) derivatives typically employ basis sets such as B3LYP/6-311++G(d,p) to achieve a good balance between accuracy and computational cost.

For this compound, DFT calculations would reveal the chair conformation of the piperidine ring as the most stable geometry. The hydroxymethyl group (-CH₂OH) attached to the nitrogen atom would exhibit specific bond lengths and angles influenced by the electronic environment of the amine. The C-N-C bond angle within the ring and the N-CH₂ bond length of the substituent are key parameters determined by these calculations. Electronic properties such as the dipole moment can also be calculated, providing insight into the molecule's polarity. Theoretical studies on related piperidine derivatives have demonstrated the utility of DFT in accurately predicting these structural and electronic parameters.

Table 1: Representative DFT-Calculated Structural Parameters for this compound

| Parameter | Predicted Value |

| N-CH₂ Bond Length (Å) | 1.45 - 1.47 |

| C-O Bond Length (Å) | 1.42 - 1.44 |

| O-H Bond Length (Å) | 0.96 - 0.98 |

| C-N-C Ring Angle (°) | 110 - 112 |

| Dipole Moment (Debye) | 2.0 - 2.5 |

| Note: These values are illustrative and based on typical DFT calculations for similar N-substituted piperidines. |

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. youtube.comwikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. youtube.comschrodinger.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. youtube.com The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. researchgate.netscirp.org

For this compound, the HOMO is expected to be localized primarily on the nitrogen atom of the piperidine ring due to its lone pair of electrons. The LUMO is likely distributed over the antibonding orbitals of the C-N and C-H bonds. From the HOMO and LUMO energies, various reactivity descriptors can be calculated, such as chemical hardness (η), softness (σ), and electrophilicity (ω). These descriptors provide a quantitative measure of the molecule's reactivity. Studies on substituted piperidines show that the nature of the substituent on the nitrogen atom can significantly influence the HOMO-LUMO gap and, consequently, the reactivity of the molecule. researchgate.net

Table 2: Predicted FMO Energies and Reactivity Descriptors for this compound

| Descriptor | Formula | Predicted Value (eV) |

| HOMO Energy | EHOMO | -6.5 to -7.5 |

| LUMO Energy | ELUMO | 1.5 to 2.5 |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | 8.0 to 10.0 |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 4.0 to 5.0 |

| Chemical Softness (σ) | 1 / η | 0.20 to 0.25 |

| Electrophilicity Index (ω) | μ² / 2η (where μ ≈ -(EHOMO + ELUMO)/2) | 0.5 to 1.0 |

| Note: These values are representative and serve as an example of what would be expected from FMO analysis. |

Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular and intermolecular bonding and interactions among orbitals. mdpi.com It provides a localized picture of the electron density in a molecule, describing bonding in terms of localized electron-pair bonds and lone pairs. mdpi.com NBO analysis is particularly useful for understanding hyperconjugative interactions, which involve the delocalization of electron density from a filled bonding or lone pair orbital to an adjacent empty antibonding orbital. The strength of these interactions is quantified by the second-order perturbation energy, E(2). rsc.org

In this compound, NBO analysis would likely reveal significant hyperconjugative interactions involving the nitrogen lone pair (nN) and the antibonding orbitals of the adjacent C-H and C-C bonds (σ*). For instance, the interaction between the nitrogen lone pair and the antibonding orbital of the C-H bonds on the hydroxymethyl group would contribute to the stabilization of the molecule. The analysis also provides information about the hybridization of the atomic orbitals involved in bonding. dergipark.org.tr

Noncovalent interactions (NCI) play a crucial role in determining the three-dimensional structure and stability of molecules and their aggregates. nih.govmdpi.com The NCI analysis, based on the electron density and its derivatives, allows for the visualization and characterization of weak interactions such as hydrogen bonds, van der Waals forces, and steric clashes in real space. mdpi.com This is often represented through NCI plots, where different types of interactions are color-coded. researchgate.net

For this compound, NCI analysis would be particularly insightful for studying potential intramolecular hydrogen bonding between the hydroxyl hydrogen and the nitrogen atom of the piperidine ring. Although a strong intramolecular hydrogen bond is unlikely due to the geometry, weak C-H···O interactions may also be present. In a condensed phase or in the presence of other molecules, NCI analysis can reveal the nature and strength of intermolecular interactions that govern the packing and bulk properties of the compound.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. researchgate.net By solving Newton's equations of motion for a system of interacting particles, MD simulations provide detailed information about the conformational dynamics and thermodynamic properties of a system.

An MD simulation of this compound, typically in a solvent like water, would reveal its dynamic behavior, including the conformational flexibility of the piperidine ring and the rotational freedom of the hydroxymethyl group. Key analyses from an MD simulation include the root-mean-square deviation (RMSD) to assess structural stability, radial distribution functions (RDFs) to understand the solvation structure, and hydrogen bond analysis to quantify interactions with solvent molecules. Such simulations are crucial for understanding how the molecule behaves in a realistic biological or chemical environment.

In Silico Estimation of Physicochemical Parameters (e.g., LogP, pKa)

In silico methods are widely used in the early stages of drug discovery to predict important physicochemical properties of molecules, such as the logarithm of the octanol-water partition coefficient (LogP) and the acid dissociation constant (pKa). pjps.pknih.gov These properties are critical for determining the pharmacokinetic profile of a compound.

The LogP value is an indicator of a molecule's lipophilicity, which affects its absorption, distribution, metabolism, and excretion (ADME) properties. The pKa value determines the extent of ionization of a molecule at a given pH, which influences its solubility and ability to cross biological membranes. nih.govdoaj.org Various computational tools and algorithms are available to predict these parameters based on the molecular structure. For this compound, several databases provide computationally predicted values for these properties.

Table 3: In Silico Predicted Physicochemical Parameters for this compound

| Parameter | Predicted Value | Source |

| XLogP3 | 1.1 | PubChem nih.gov |

| pKa (strongest basic) | 8.5 - 9.5 | (Estimated based on similar piperidines) |

| Note: The pKa value is an estimation based on the known basicity of N-alkyl piperidines, as a specific predicted value for this compound is not readily available in the provided search results. |

Theoretical Prediction of Spectroscopic Characteristics (e.g., IR, NMR, UV/Vis)

Computational quantum chemistry methods, particularly Density Functional Theory (DFT) and time-dependent DFT (TD-DFT), are instrumental in predicting the spectroscopic properties of molecules. These theoretical calculations can provide valuable insights into the vibrational, magnetic, and electronic transitions that correspond to IR, NMR, and UV/Vis spectra, respectively.

For a molecule such as this compound, the first step in predicting its spectra would be to perform a geometry optimization to find the lowest energy conformation of the molecule. Following this, further calculations can be performed to predict the various spectroscopic data.

Infrared (IR) Spectroscopy: Theoretical IR spectra are typically calculated by determining the vibrational frequencies of the molecule's bonds. These frequencies correspond to the absorption peaks in an experimental IR spectrum. For this compound, key vibrational modes would include the O-H stretch of the hydroxyl group, C-H stretches of the piperidine ring and the methanol (B129727) moiety, C-N stretching, and C-O stretching. The predicted wavenumbers and intensities of these vibrations can aid in the interpretation of experimental IR data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C atoms, which are fundamental parameters in NMR spectroscopy, can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These calculations determine the magnetic shielding around each nucleus, which is then converted into a chemical shift value relative to a standard (e.g., tetramethylsilane). For this compound, theoretical predictions would provide the expected chemical shifts for the protons and carbons of the piperidine ring and the hydroxymethyl group.

UV/Vis Spectroscopy: The electronic absorption spectrum in the ultraviolet and visible regions is predicted using TD-DFT calculations. This method calculates the energies of electronic transitions from the ground state to various excited states. The results provide information on the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. For this compound, these calculations would likely predict absorptions in the UV region, characteristic of its electronic structure.

A hypothetical table of predicted spectroscopic data for this compound, based on the types of results generated from DFT and TD-DFT calculations, is presented below. It is important to note that these are representative values and not the result of a specific published computational study on this molecule.

| Spectroscopic Technique | Parameter | Predicted Value | Corresponding Functional Group/Atom |

| IR Spectroscopy | Vibrational Frequency (cm⁻¹) | ~3400 | O-H stretch |

| ~2940, ~2860 | C-H stretch (piperidine ring) | ||

| ~1050 | C-O stretch | ||

| ¹H NMR Spectroscopy | Chemical Shift (ppm) | ~4.5 | -CH₂-OH |

| ~2.5-2.7 | -N-CH₂- (piperidine ring) | ||

| ~1.4-1.6 | -CH₂- (piperidine ring) | ||

| ¹³C NMR Spectroscopy | Chemical Shift (ppm) | ~70 | -CH₂-OH |

| ~55 | -N-CH₂- (piperidine ring) | ||

| ~25, ~23 | -CH₂- (piperidine ring) | ||

| UV/Vis Spectroscopy | λmax (nm) | ~200-220 | Electronic transitions |

Note: The data in this table is illustrative and represents typical ranges for the functional groups present in this compound. Actual calculated values would depend on the level of theory and basis set used.

Computational Approaches to Reaction Mechanism Elucidation

The general approach to elucidating a reaction mechanism using computational methods involves the following steps:

Identification of Reactants, Products, and Potential Intermediates: The structures of all species involved in the reaction are optimized to find their minimum energy geometries.

Locating Transition States: A transition state (TS) is a first-order saddle point on the potential energy surface that connects reactants and products. Various algorithms are used to locate the geometry of the TS.

Frequency Calculations: Vibrational frequency calculations are performed on all optimized structures. For minima (reactants, intermediates, products), all calculated frequencies will be real. For a transition state, there will be exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from the transition state to connect it to the corresponding reactants and products, confirming that the located TS is correct for the reaction of interest.

For this compound, a potential reaction to study computationally would be its formation from piperidine and formaldehyde (B43269). A computational study could explore whether this reaction proceeds through a concerted mechanism or a stepwise mechanism involving a zwitterionic intermediate. The calculated energy barriers for each step would reveal the most likely pathway.

Another area of investigation could be the reactions of the hydroxyl group of this compound, such as esterification or oxidation. Computational modeling could predict the regioselectivity and stereoselectivity of such reactions and provide a detailed understanding of the factors controlling the reaction outcome.

While specific published studies on the reaction mechanisms of this compound are scarce, the computational methodologies described provide a robust framework for such investigations.

Advanced Spectroscopic and Chromatographic Characterization Techniques for Piperidin 1 Ylmethanol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including Piperidin-1-ylmethanol derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the unambiguous assignment of the molecular structure.

In the ¹H NMR spectra of piperidin-1-yl derivatives, the protons on the piperidine (B6355638) ring typically appear as multiplets in the δ 1.65-3.67 ppm region. The protons of the methylene (B1212753) group adjacent to the nitrogen atom (CH₂N) are often observed at distinct chemical shifts. For instance, in piperidin-1-ylamidomethyltellurium(IV) dihalides, these methylene protons appear as multiplets around δ 3.40-3.67 ppm. doi.org The methylene protons of the CH₂Te group in these tellurium derivatives are observed as a singlet further downfield, for example at δ 4.56 ppm for the dichloride derivative. doi.org

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The carbon atoms of the piperidine ring typically resonate in the δ 23-49 ppm range. The carbonyl carbon (C=O) in amide derivatives is characteristically found much further downfield, often above δ 160 ppm. doi.org For example, in (C₅H₁₀NCOCH₂)₂TeBr₂, the piperidine ring carbons appear at δ 23.90, 25.36, and 26.22 ppm, the NCH₂ carbons at δ 44.04 and 48.69 ppm, the TeCH₂ carbon at δ 51.39 ppm, and the carbonyl carbon at δ 163.95 ppm. doi.org

Table 1: Selected ¹H and ¹³C NMR Chemical Shift Data for Piperidin-1-yl Derivatives

| Compound | Nucleus | Chemical Shift (δ, ppm) | Assignment |

| (C₅H₁₀NCOCH₂)₂TeCl₂ (1a) doi.org | ¹H | 1.70 (m, 12H), 3.40 (m, 4H), 3.64 (m, 4H), 4.56 (s, 4H) | CH₂, CH₂N, CH₂N, CH₂Te |

| ¹³C | 23.89, 25.28, 26.16, 43.98, 48.66, 53.53, 163.88 | CH₂, CH₂, CH₂, CH₂N, CH₂N, CH₂Te, CO | |

| (C₅H₁₀NCOCH₂)₂TeBr₂ (1b) doi.org | ¹H | 1.65 (m, 12H), 3.42 (m, 4H), 3.64 (m, 4H), 4.67 (s, 4H) | CH₂, CH₂N, CH₂N, CH₂Te |

| ¹³C | 23.90, 25.36, 26.22, 44.04, 48.69, 51.39, 163.95 | CH₂, CH₂, CH₂, NCH₂, NCH₂, TeCH₂, CO | |

| [1-(Toluene-4-sulfonyl)-piperidin-4-yl]-methanol (B8540217) researchgate.net | ¹H | 1.5 (d, 4H), 2.31 (s, 3H), 2.46 (m, 1H), 2.65 (t, 2H), 3.13 (d, 2H), 7.18 (t, 2H), 7.35 (m, 4H) | -CH₂-, -CH₃, -CH, -CH₂, -CH₂, Ar-H, Ar-H |

Mass Spectrometry (MS) (e.g., ESI-MS, LC/MS, HRMS)

Mass spectrometry is an essential tool for determining the molecular weight and elemental composition of this compound and its derivatives. Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) are particularly useful as they are soft ionization methods that typically yield the protonated molecular ion [M+H]⁺ or other adducts like [M+Na]⁺, allowing for direct determination of the molecular mass.

For example, the ESI-MS analysis of [1-(toluene-4-sulfonyl)-piperidin-4-yl]-methanol showed a prominent ion at a mass-to-charge ratio (m/z) of 422.17, corresponding to the protonated molecule [M+H]⁺. researchgate.net High-Resolution Mass Spectrometry (HRMS) can provide the exact mass of a molecule with high precision, which in turn allows for the determination of its elemental formula.

Tandem mass spectrometry (MS/MS) is employed to study the fragmentation patterns of these molecules. This involves selecting a precursor ion (such as the [M+H]⁺ ion) and subjecting it to collision-induced dissociation (CID) to generate product ions. The resulting fragmentation pattern provides valuable structural information. For instance, in the ESI-MS/MS analysis of various piperidine alkaloids, a characteristic loss of a water molecule (H₂O, 18 Da) from the protonated molecule is a common fragmentation pathway. scielo.brscispace.com

Table 2: ESI-MS Data for this compound and Related Derivatives

| Compound | Ionization Mode | Adduct/Fragment | Observed m/z | Reference |

| This compound | ESI (Predicted) | [M+H]⁺ | 116.10700 | uni.lu |

| This compound | ESI (Predicted) | [M+Na]⁺ | 138.08894 | uni.lu |

| [1-(Toluene-4-sulfonyl)-piperidin-4-yl]-methanol | ESI | [M+H]⁺ | 422.17 | researchgate.net |

| Piperine (B192125) (a piperidine derivative) | ESI | [M+H]⁺ | 286 | researchgate.net |

| Piperine (a piperidine derivative) | ESI | [M+Na]⁺ | 308 | researchgate.net |

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy